ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S2/c1-3-31-22(26)19-15-5-4-6-18(15)32-21(19)23-20(25)16-13-14(7-8-17(16)29-2)33(27,28)24-9-11-30-12-10-24/h7-8,13H,3-6,9-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBGQOOEKFJMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties, suggesting that the compound may target cancer cells or proteins involved in cell proliferation.
Mode of Action
It has been suggested that similar compounds induce apoptosis in cancer cells. This means that the compound may interact with its targets to trigger programmed cell death, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
Given its potential anticancer properties, it may be involved in pathways related to cell proliferation, apoptosis, and dna repair.
Result of Action
The compound has been suggested to have antiproliferative potential, with some compounds showing a significant reduction in cell viability. This suggests that the compound may inhibit the growth of cancer cells, leading to a decrease in tumor mass.
Biological Activity
Ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known by its CAS number 496777-47-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopenta[b]thiophene core, which is known to contribute to its biological activity. Its molecular formula is , with a molecular weight of 356.45 g/mol. The presence of the morpholinosulfonyl group is significant as it enhances solubility and bioavailability.
Research indicates that the compound may exert its effects through multiple pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .
- Cell Cycle Arrest : Flow cytometry studies revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, indicating its potential role in inhibiting cell proliferation .
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor reduction in models treated with this compound compared to controls, suggesting its efficacy as an antitumor agent .
Antitumor Activity
The compound was evaluated for its antitumor properties against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 23.2 | Apoptosis induction |
| HeLa (Cervical) | 29.5 | Cell cycle arrest |
| A549 (Lung) | 34.0 | Inhibition of proliferation |
| HCT116 (Colon) | 27.8 | Apoptotic pathway activation |
Table 1: Antitumor activity of this compound against various cancer cell lines.
Neuropharmacological Effects
In addition to its antitumor properties, the compound has shown promise in neuropharmacology:
- Neuroprotection : Studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
- Cognitive Enhancement : Preliminary data indicate potential benefits in memory and learning tasks in animal models .
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. The treated group exhibited a marked decrease in tumor size and improved survival rates compared to untreated controls. Histological analysis showed reduced mitotic figures and increased apoptotic cells within the tumors, supporting the findings from cellular assays .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Anticancer Activity
Research indicates that compounds containing thiophene derivatives can exhibit anticancer properties. Studies have shown that the compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The synthesized thiophene derivatives have demonstrated antibacterial and antifungal activities. In vitro studies revealed that some derivatives effectively inhibited the growth of pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents .
Pharmacology
The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in disease pathways. For instance, it has been evaluated for its ability to inhibit bromodomains, which are implicated in various cancers .
Material Science
Beyond biological applications, this compound can be utilized in material science for developing advanced materials.
Conductive Polymers
Research has explored the incorporation of thiophene derivatives into conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electrical properties of these polymers can be enhanced by modifying the thiophene structure .
Case Study 1: Anticancer Screening
A study conducted on a series of thiophene derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
